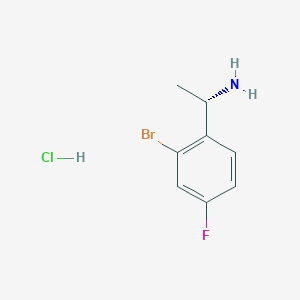
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 2-bromo-4-fluorobiphenyl , which is a type of biphenyl molecule that has bromine and fluorine substituents. The “(S)-1-(2-Bromo-4-fluorophenyl)ethanamine” part suggests that it may have a chiral center at the ethanamine portion of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would likely include a biphenyl core with bromine and fluorine substituents, as well as an ethanamine group. The “(S)” in the name suggests that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the reaction conditions. Generally, halogenated aromatic compounds can undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of halogen substituents could influence its reactivity, polarity, and boiling/melting points .科学的研究の応用
Synthesis of Key Intermediates
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is utilized in the synthesis of key intermediates for various pharmaceutical and material science applications. A notable example includes its role in the preparation of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the compound's utility in enabling the development of efficient, practical methods for large-scale production, addressing challenges such as the high cost and environmental impact of traditional processes (Qiu et al., 2009).
Environmental Impact and Toxicology
Research on brominated compounds, closely related to (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, focuses on their environmental concentrations, toxicology, and the implications for human health and ecosystems. Studies on 2,4,6-Tribromophenol, for example, delve into its widespread production, environmental presence, and the gaps in our understanding of its toxicokinetics and toxicodynamics. This body of research underscores the need for continued investigation into the environmental and health impacts of brominated compounds, suggesting a broader context for considering the applications and implications of related substances (Koch & Sures, 2018).
Green Chemistry and Fluoroalkylation
The exploration of fluoroalkylation reactions in aqueous media represents a significant area of interest, reflecting the growing emphasis on sustainable and environmentally friendly chemical processes. Fluorinated functionalities, including those related to (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, play a vital role in the development of new pharmaceuticals, agrochemicals, and functional materials. The shift towards conducting fluoroalkylation reactions in water or aqueous media marks a pivotal step towards greener chemistry, highlighting the compound's relevance in the ongoing pursuit of more sustainable chemical practices (Song et al., 2018).
Applications in Molecular Imaging and Toxicity Concerns
In the field of molecular imaging, the toxicity of fluorophores used in vivo for cancer diagnosis is a critical concern. While not directly related, the study of fluorophores underscores the importance of understanding the toxicological profiles of fluorine-containing compounds, including (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride. Research indicates that while some fluorophores exhibit toxicity, the doses used in molecular imaging are generally lower than the toxic doses reported, pointing to the nuanced balance between utility and safety in the application of such compounds (Alford et al., 2009).
Safety and Hazards
特性
IUPAC Name |
(1S)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBXNJVKDHDORR-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
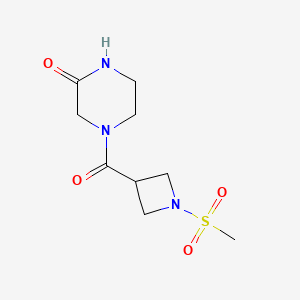
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)
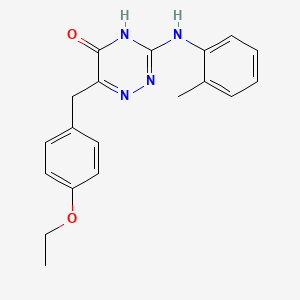
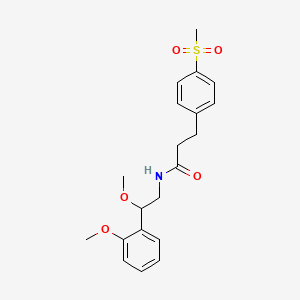

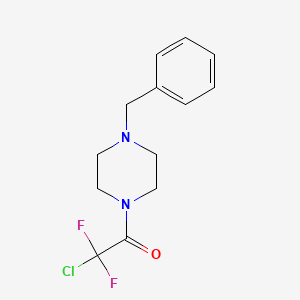
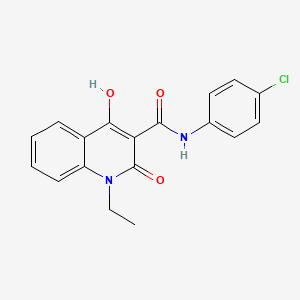
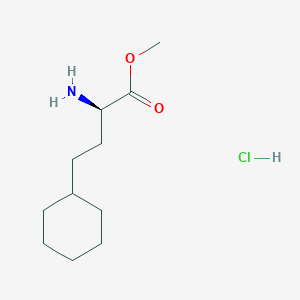
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)